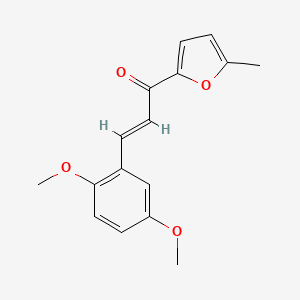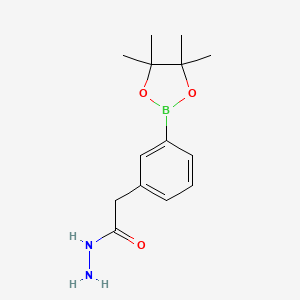
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one, is an organic compound that has recently become a topic of interest for scientists. It is a heterocyclic compound containing a 5-membered ring with both oxygen and nitrogen atoms. It has been studied for its potential to be used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other important compounds.
Aplicaciones Científicas De Investigación
2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to be a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been studied for its potential use in the synthesis of various polymers and other materials. Additionally, it has been studied for its potential use as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one is not yet fully understood. However, it is believed that it may act as a proton transfer agent, allowing for the transfer of protons between molecules. This could potentially be used to facilitate the synthesis of various compounds. Additionally, it may act as a Lewis acid, allowing for the formation of various covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one are not yet fully understood. However, it is believed that it may have potential applications in the treatment of various diseases and conditions. Additionally, it may have potential applications in the prevention of various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, making it an ideal choice for research purposes. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in laboratory settings. However, it does have some limitations. It is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, it is not very reactive, making it difficult to use in certain types of reactions.
Direcciones Futuras
The potential future directions for 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one are numerous. It could be used as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Additionally, it could be used as a catalyst in various chemical reactions. It could also be used as a proton transfer agent in various biochemical and physiological processes. Finally, it could be used as a Lewis acid in the formation of various covalent bonds.
Métodos De Síntesis
2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one can be synthesized using a two-step process. The first step involves the reaction of 2,5-dimethoxyphenol with 5-methylfuran-2-yl bromide in the presence of a base. This reaction yields the desired product, 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one, as well as other byproducts. The second step involves the purification of the product using a column chromatography technique. This process involves the separation of the desired product from the other byproducts.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABYHXILLYTODR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)
![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)



![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)


